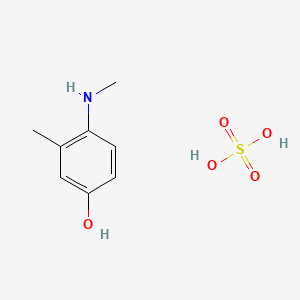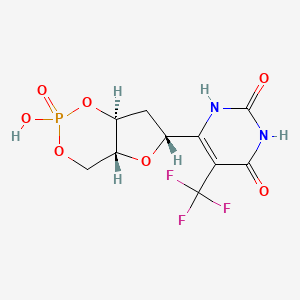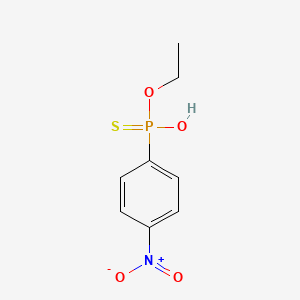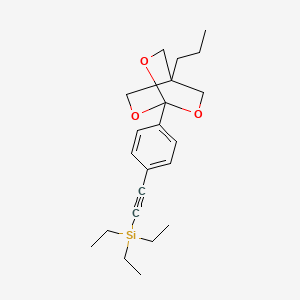
1-(2-Chloroethyl)-3-(4-iodophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(4-iodophenyl)urea is a synthetic organic compound characterized by the presence of a chloroethyl group and an iodophenyl group attached to a urea backbone
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-(4-iodophenyl)urea typically involves the reaction of 4-iodoaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Iodoaniline is reacted with 2-chloroethyl isocyanate in an inert solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of this compound.
Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-(4-iodophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.
Oxidation Reactions: The iodophenyl group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of iodophenyl oxide derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloroethyl)-3-(4-iodophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety in preclinical models.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(4-iodophenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The iodophenyl group may enhance the compound’s binding affinity to certain targets, increasing its potency. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(4-iodophenyl)urea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-phenylurea: Lacks the iodine atom, which may result in different chemical and biological properties.
1-(2-Bromoethyl)-3-(4-iodophenyl)urea: Contains a bromoethyl group instead of a chloroethyl group, which may affect its reactivity and interactions.
1-(2-Chloroethyl)-3-(4-fluorophenyl)urea: Contains a fluorophenyl group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in the combination of the chloroethyl and iodophenyl groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
146257-20-7 |
|---|---|
Molecular Formula |
C9H10ClIN2O |
Molecular Weight |
324.54 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(4-iodophenyl)urea |
InChI |
InChI=1S/C9H10ClIN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) |
InChI Key |
XBAXWLOJAOWLNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
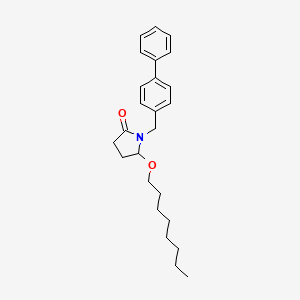
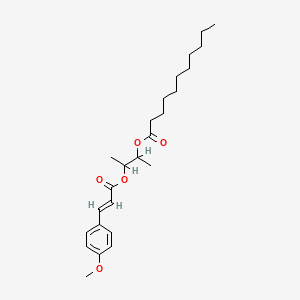
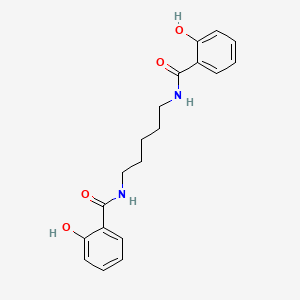

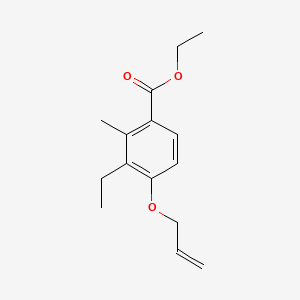

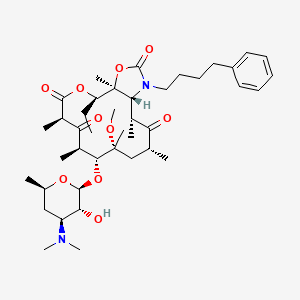
![Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B12736155.png)
